molecular formula C22H15FN8O3 B10913363 N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10913363
M. Wt: 458.4 g/mol
InChI Key: MPFBZZGSMRXHKE-UHFFFAOYSA-N
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Description

N~7~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a fluorobenzyl group, a pyrazolyl group, a nitrophenyl group, and a triazolopyrimidine core

Preparation Methods

The synthesis of N7-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materialsCommon reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes .

Chemical Reactions Analysis

N~7~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes a variety of chemical reactions, including:

Scientific Research Applications

N~7~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N7-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

N~7~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can be compared with other triazolopyrimidine derivatives, such as:

Properties

Molecular Formula

C22H15FN8O3

Molecular Weight

458.4 g/mol

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-5-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C22H15FN8O3/c23-18-7-2-1-4-15(18)11-29-12-16(10-25-29)27-21(32)20-9-19(28-22-24-13-26-30(20)22)14-5-3-6-17(8-14)31(33)34/h1-10,12-13H,11H2,(H,27,32)

InChI Key

MPFBZZGSMRXHKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)NC(=O)C3=CC(=NC4=NC=NN34)C5=CC(=CC=C5)[N+](=O)[O-])F

Origin of Product

United States

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